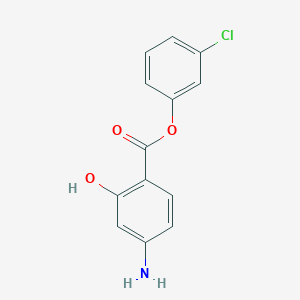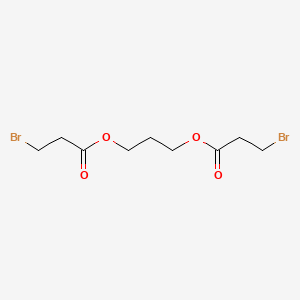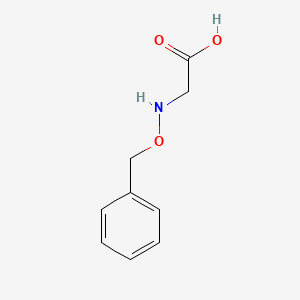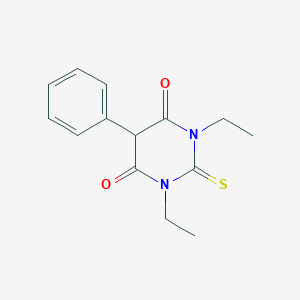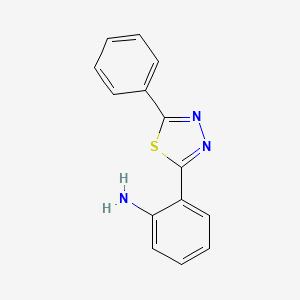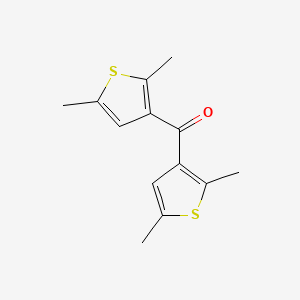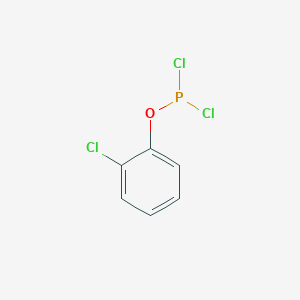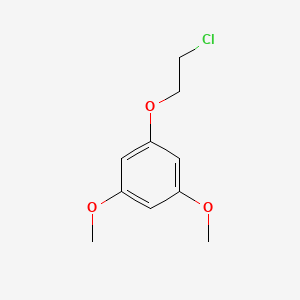
Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- is an organic compound with the molecular formula C10H13ClO3 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxy group and two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- typically involves the reaction of 3,5-dimethoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3,5-Dimethoxyphenol+2-ChloroethanolK2CO3Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The chloroethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(2-chloroethoxy)-: Similar structure but lacks the methoxy groups.
Benzene, 1-(2-chloroethoxy)-4-methoxy-: Contains only one methoxy group.
Benzene, 1-(2-chloroethoxy)-2,4-dimethoxy-: Methoxy groups are positioned differently on the benzene ring.
Uniqueness
Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the chloroethoxy and methoxy groups provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
57218-05-0 |
|---|---|
Molecular Formula |
C10H13ClO3 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,3-4H2,1-2H3 |
InChI Key |
LVVKCFGTIIHIHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


